molecular formula C22H14ClF2N3OS B2847560 1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone CAS No. 688356-16-3

1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone

Cat. No.: B2847560
CAS No.: 688356-16-3
M. Wt: 441.88
InChI Key: LCSPNRJJXAPGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone is a useful research compound. Its molecular formula is C22H14ClF2N3OS and its molecular weight is 441.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Microbial Studies

A study by Patel et al. (2010) on the synthesis of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones revealed that some compounds exhibited remarkable antibacterial and antifungal activities. This suggests a potential application in developing new antimicrobial agents (Patel, N., Patel, V., Patel, H., Shaikh, Faiyazalam M., & Patel, J., 2010).

Cytotoxic Evaluation

Hassanzadeh et al. (2019) developed a series of quinazolinone-1,3,4-oxadiazole derivatives and evaluated their cytotoxic effects against MCF-7 and HeLa cell lines. One compound showed significant cytotoxic activity against the HeLa cell line, indicating its potential for cancer therapy (Hassanzadeh, F., Sadeghi-aliabadi, H., Jafari, E., Sharifzadeh, A., & Dana, N., 2019).

VEGFR-2 Inhibitors

Wissner et al. (2005) synthesized 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds showed potential as non-ATP-competitive inhibitors, suggesting their use in cancer therapy by inhibiting VEGF-stimulated autophosphorylation in cells (Wissner, A., Floyd, M. B., Johnson, B., Fraser, Heidi L., Ingalls, C., Nittoli, T., Dushin, R., Discafani, C., Nilakantan, R., Marini, Joseph, Ravi, M., Cheung, K., Tan, X., Musto, S., Annable, T., Siegel, M., & Loganzo, F., 2005).

Antimicrobial Activity

Research by Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and evaluated their antimicrobial potential. The study found that all synthesized derivatives exhibited moderate to significant antibacterial activity, indicating their usefulness as antimicrobial agents (Kapoor, B., Nabi, A., Gupta, Reena, & Gupta, Mukta, 2017).

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClF2N3OS/c23-14-7-5-13(6-8-14)20(29)12-30-22-27-19-4-2-1-3-16(19)21(28-22)26-15-9-10-17(24)18(25)11-15/h1-11H,12H2,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSPNRJJXAPGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.